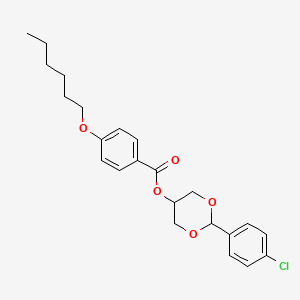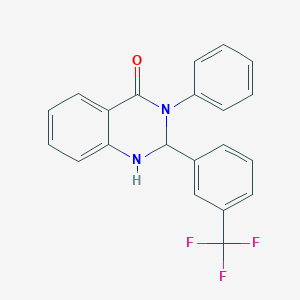![molecular formula C31H27ClN2O2 B11507754 N-(2-chlorobenzyl)-2-(3',3'-dimethylspiro[benzo[f]chromene-3,2'-indol]-1'(3'H)-yl)acetamide](/img/structure/B11507754.png)
N-(2-chlorobenzyl)-2-(3',3'-dimethylspiro[benzo[f]chromene-3,2'-indol]-1'(3'H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-CHLOROPHENYL)METHYL]-2-{3’,3’-DIMETHYL-1’,3’-DIHYDROSPIRO[BENZO[F]CHROMENE-3,2’-INDOL]-1’-YL}ACETAMIDE is a complex organic compound featuring a spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-{3’,3’-DIMETHYL-1’,3’-DIHYDROSPIRO[BENZO[F]CHROMENE-3,2’-INDOL]-1’-YL}ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the spirocyclic core, followed by functionalization to introduce the chlorophenyl and acetamide groups. Key steps may include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a benzo[f]chromene derivative and an indole derivative under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride.
Acetamide formation: The final step typically involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-2-{3’,3’-DIMETHYL-1’,3’-DIHYDROSPIRO[BENZO[F]CHROMENE-3,2’-INDOL]-1’-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-[(2-CHLOROPHENYL)METHYL]-2-{3’,3’-DIMETHYL-1’,3’-DIHYDROSPIRO[BENZO[F]CHROMENE-3,2’-INDOL]-1’-YL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s spirocyclic structure makes it a candidate for the development of novel materials with specific properties.
作用機序
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-{3’,3’-DIMETHYL-1’,3’-DIHYDROSPIRO[BENZO[F]CHROMENE-3,2’-INDOL]-1’-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- N-[(2-BROMOPHENYL)METHYL]-2-{3’,3’-DIMETHYL-1’,3’-DIHYDROSPIRO[BENZO[F]CHROMENE-3,2’-INDOL]-1’-YL}ACETAMIDE
- N-[(2-FLUOROPHENYL)METHYL]-2-{3’,3’-DIMETHYL-1’,3’-DIHYDROSPIRO[BENZO[F]CHROMENE-3,2’-INDOL]-1’-YL}ACETAMIDE
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-2-{3’,3’-DIMETHYL-1’,3’-DIHYDROSPIRO[BENZO[F]CHROMENE-3,2’-INDOL]-1’-YL}ACETAMIDE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity compared to its bromine or fluorine analogs
特性
分子式 |
C31H27ClN2O2 |
|---|---|
分子量 |
495.0 g/mol |
IUPAC名 |
N-[(2-chlorophenyl)methyl]-2-(3',3'-dimethylspiro[benzo[f]chromene-3,2'-indole]-1'-yl)acetamide |
InChI |
InChI=1S/C31H27ClN2O2/c1-30(2)25-12-6-8-14-27(25)34(20-29(35)33-19-22-10-4-7-13-26(22)32)31(30)18-17-24-23-11-5-3-9-21(23)15-16-28(24)36-31/h3-18H,19-20H2,1-2H3,(H,33,35) |
InChIキー |
IIZGJGVBDVXDNV-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC5=CC=CC=C54)CC(=O)NCC6=CC=CC=C6Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[2-(Adamantan-1-YL)ethyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide](/img/structure/B11507679.png)
![1-(Adamantan-2-YL)-4-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine](/img/structure/B11507683.png)
![4-(2,4-dimethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11507688.png)
![3-[(4,6-Dipiperidin-1-yl-1,3,5-triazin-2-yl)amino]-3-(4-methylphenyl)propanoic acid](/img/structure/B11507693.png)
![6-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11507697.png)


![Methyl 2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylacetyl)amino]propan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11507709.png)
![2-Methyl-4-{[4-(methylsulfonyl)piperazino]methyl}-1,3-thiazole](/img/structure/B11507716.png)
![5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11507724.png)
![7-chloro-6,8,12-trimethyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,11,14,16,18-nonaene](/img/structure/B11507725.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11507730.png)

![11-(2-ethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11507749.png)
